

spectroscopic data for 2-(Phenoxyethyl)morpholine (NMR, IR, MS)

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Compound of Interest

Compound Name: 2-(Phenoxyethyl)morpholine

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An In-Depth Technical Guide to the Spectroscopic Data of **2-(Phenoxyethyl)morpholine**

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Introduction

2-(Phenoxyethyl)morpholine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the morpholine scaffold in a wide array of biologically active molecules. The morpholine ring system is a key pharmacophore, and understanding the structural nuances imparted by substituents is critical for the rational design of novel therapeutic agents. This technical guide provides a comprehensive analysis of the spectroscopic data for **2-(Phenoxyethyl)morpholine**, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As direct experimental data for this specific molecule is not widely published, this guide will synthesize predicted data based on the well-established spectroscopic principles of its constituent functional groups, supported by data from analogous structures. This approach is designed to offer researchers a robust framework for the identification and characterization of this and related compounds.

The molecular structure of **2-(Phenoxyethyl)morpholine**, with a molecular formula of $C_{11}H_{15}NO_2$ and a molecular weight of 193.24 g/mol, forms the basis for the interpretation of its spectral data.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For **2-(Phenoxyethyl)morpholine**, both ¹H and ¹³C NMR provide detailed information about the molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **2-(Phenoxyethyl)morpholine** is predicted to exhibit distinct signals for the protons of the morpholine ring and the phenoxyethyl group. The morpholine ring typically adopts a chair conformation, which can lead to complex splitting patterns for the methylene protons.[2]

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Causality Behind the Assignment
~7.30	t	2H	H-para (aromatic)	The para-protons of the benzene ring are expected to be triplets due to coupling with the two ortho- protons.
~6.95	d	2H	H-ortho (aromatic)	The ortho- protons are deshielded by the ether oxygen and appear as doublets due to coupling with the meta-protons.
~6.90	t	1H	H-meta (aromatic)	The meta- protons will appear as a triplet due to coupling with the ortho- and para- protons.
~4.10	m	1H	H-2 (morpholine)	This proton is adjacent to the oxygen atom and the phenoxyethyl substituent, leading to a downfield shift.

~4.00	dd	2H	-OCH ₂ - (phenoxyethyl)	These methylene protons are adjacent to the aromatic ring and the morpholine ring, resulting in a downfield shift.
~3.90	m	2H	H-6 (morpholine)	These protons are adjacent to the morpholine oxygen and are expected to be downfield.
~3.00	m	2H	H-3 (morpholine)	Protons adjacent to the nitrogen atom are typically found in this region.
~2.80	m	2H	H-5 (morpholine)	Similar to H-3, these protons are adjacent to the nitrogen.
~2.50	br s	1H	N-H	The N-H proton signal is often broad and its chemical shift can vary with concentration and solvent.

Causality in Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl_3) is standard for non-polar to moderately polar organic compounds, as it dissolves the sample without introducing interfering proton signals. A 400 MHz spectrometer provides sufficient resolution to distinguish the various proton environments in the molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of **2-(Phenoxyethyl)morpholine**.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment	Causality Behind the Assignment
~158.5	C-ipso (aromatic)	The aromatic carbon directly attached to the ether oxygen is significantly deshielded.
~129.5	C-meta (aromatic)	The meta-carbons of the benzene ring.
~121.0	C-para (aromatic)	The para-carbon of the benzene ring.
~114.5	C-ortho (aromatic)	The ortho-carbons are shielded relative to the unsubstituted benzene due to the electron-donating effect of the ether oxygen.
~75.0	C-2 (morpholine)	This carbon is attached to both an oxygen and the phenoxyethyl group, causing a significant downfield shift.
~70.0	-OCH ₂ - (phenoxyethyl)	The carbon of the methylene bridge.
~67.0	C-6 (morpholine)	The other carbon adjacent to the morpholine oxygen.
~46.0	C-3 (morpholine)	Carbons adjacent to the nitrogen atom are found in this region.
~45.5	C-5 (morpholine)	Similar to C-3.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-(Phenoxyethyl)morpholine** is expected to show characteristic absorption bands for the N-H, C-H, C-O, and C-N bonds.

Predicted IR Absorption Bands

Frequency (cm ⁻¹)	Intensity	Assignment	Causality Behind the Assignment
~3300	Medium, Broad	N-H stretch	The broadness is indicative of hydrogen bonding.
3100-3000	Medium	Aromatic C-H stretch	Characteristic of C-H bonds on a benzene ring.
2950-2850	Strong	Aliphatic C-H stretch	From the methylene groups of the morpholine and phenoxyethyl moieties.
~1600, ~1500	Strong	C=C aromatic ring stretch	These two bands are characteristic of the benzene ring.
~1240	Strong	Asymmetric C-O-C stretch (aryl-alkyl ether)	A strong band in this region is a hallmark of aryl ethers like anisole. [3] [4]
~1120	Strong	C-O-C stretch (aliphatic ether)	Characteristic of the morpholine ring ether linkage.
~1100	Medium	C-N stretch	From the morpholine ring.

Causality in Experimental Choices: For acquiring an IR spectrum of a solid sample, the KBr pellet method is often employed. This involves grinding the sample with potassium bromide and pressing it into a transparent disk. This method minimizes interference from the sample holder. For a liquid, a thin film between salt plates is a common technique.

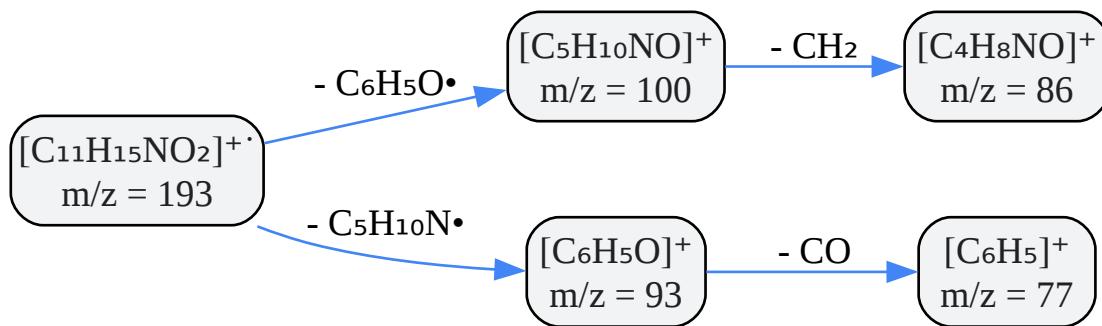
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For **2-(Phenoxyethyl)morpholine**, electron ionization (EI) would likely be used.

Predicted Mass Spectrometry Data (EI)

m/z	Proposed Fragment	Causality Behind the Fragmentation
193	$[M]^+$	Molecular ion peak.
100	$[M - C_6H_5O]^+$	Loss of the phenoxy radical.
93	$[C_6H_5O]^+$	Phenoxy cation.
86	$[C_4H_8NO]^+$	Cleavage of the phenoxyethyl group.
77	$[C_6H_5]^+$	Phenyl cation.

Fragmentation Pathway Diagram



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Caption: Predicted EI-MS fragmentation of **2-(Phenoxyethyl)morpholine**.

Experimental Protocols

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-(Phenoxyethyl)morpholine** in ~0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz NMR spectrometer. For ^1H NMR, a spectral width of -2 to 12 ppm is appropriate. For ^{13}C NMR, a spectral width of 0 to 200 ppm is typically used.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.[\[2\]](#)

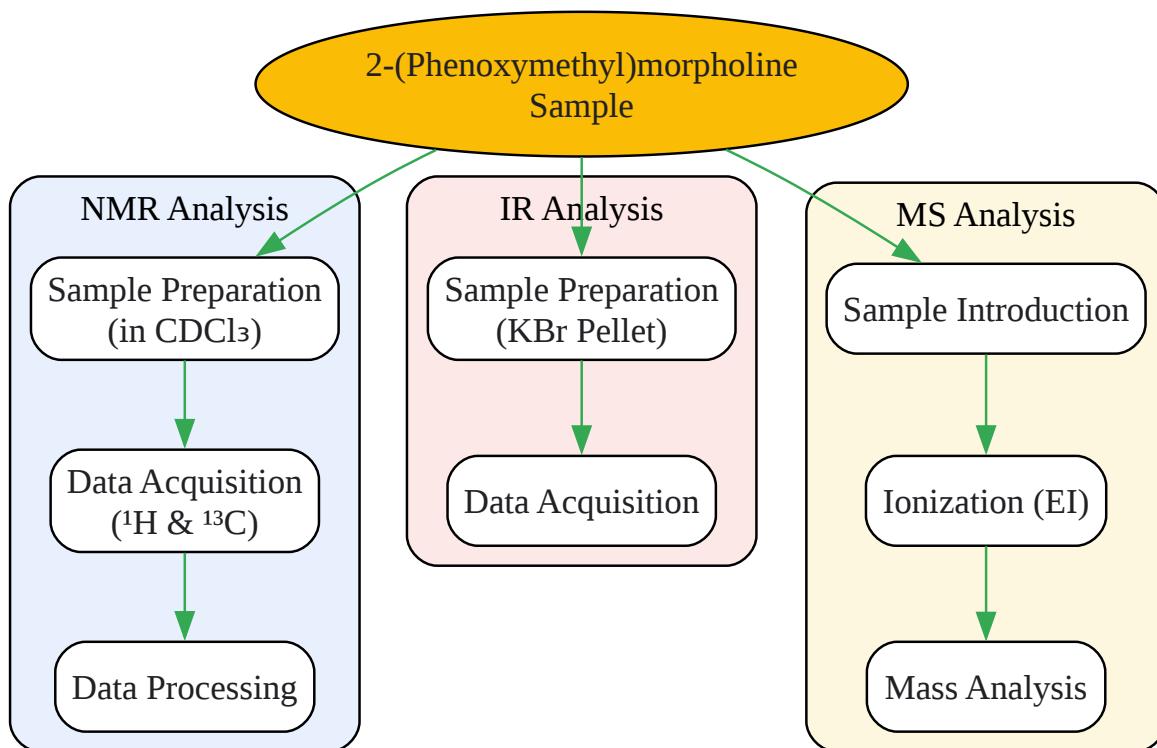
IR Spectroscopy (KBr Pellet Method)

- Sample Preparation: Grind 1-2 mg of **2-(Phenoxyethyl)morpholine** with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
- Pellet Formation: Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry (Electron Ionization)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- Ionization: Ionize the sample using a standard electron impact (EI) source, typically at 70 eV.
- Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Experimental Workflow Diagram

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Caption: General workflow for the spectroscopic analysis of **2-(Phenoxyethyl)morpholine**.

Conclusion

This technical guide has provided a detailed, albeit predictive, overview of the key spectroscopic data for **2-(Phenoxyethyl)morpholine**. By leveraging established principles of NMR, IR, and MS, and drawing comparisons with analogous structures, researchers can gain a solid understanding of the expected spectral features of this compound. The provided protocols and interpretations serve as a valuable resource for the synthesis, identification, and characterization of **2-(Phenoxyethyl)morpholine** and its derivatives in a research and drug development setting. The self-validating nature of these combined spectroscopic techniques ensures a high degree of confidence in the structural assignment.

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